2-Chlorobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

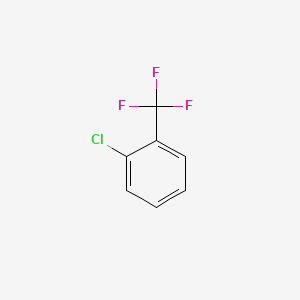

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRVQOKCSKDWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024774 | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-16-4, 52181-51-8 | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2SO8M97N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Chlorobenzotrifluoride

An In-Depth Technical Guide to 2-Chlorobenzotrifluoride: Properties, Reactivity, and Applications for Scientific Professionals

This compound, also known by its synonyms 1-Chloro-2-(trifluoromethyl)benzene and 2-Chloro-α,α,α-trifluorotoluene, is a colorless to light yellow aromatic liquid with the chemical formula C₇H₄ClF₃.[1][2][3] It has emerged as a cornerstone intermediate in the fine chemicals industry, playing a pivotal role in the synthesis of complex organic molecules.[4][5] Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on a benzene ring, imparts a distinct reactivity profile that is highly valued by researchers and synthetic chemists.[2][4]

The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent chlorine atom.[2] This makes this compound an exceptionally versatile building block. Its strategic importance is most evident in the pharmaceutical and agrochemical sectors, where it serves as a critical precursor for active pharmaceutical ingredients (APIs) and advanced pesticides.[1][5][6][7] This guide offers a comprehensive technical overview of its physical and chemical properties, reactivity, applications, and handling protocols, designed for professionals in research, development, and chemical manufacturing.

Chemical and Physical Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective and safe utilization in experimental and industrial settings.

Core Identification

| Identifier | Value |

| CAS Number | 88-16-4[1][8] |

| EC Number | 201-805-1[8] |

| Molecular Formula | C₇H₄ClF₃[1][7] |

| Molecular Weight | 180.55 g/mol [1][7][8] |

| Synonyms | 1-Chloro-2-(trifluoromethyl)benzene, 2-Chloro-α,α,α-trifluorotoluene, o-Chlorobenzotrifluoride[1][8] |

| InChI Key | DGRVQOKCSKDWIH-UHFFFAOYSA-N[8][9] |

| SMILES String | FC(F)(F)c1ccccc1Cl[8][9] |

Physicochemical Data Summary

The physical state and properties of this compound dictate its handling, storage, and application conditions. It is a colorless to light yellow, clear liquid with a distinct, pungent aromatic odor.[1][2][3][7]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Melting Point | -7.4 °C to -6 °C | [1][6] |

| Boiling Point | 152 - 153 °C | [1][6][7] |

| Density | 1.37 - 1.379 g/cm³ at 20-25 °C | [1][6][7] |

| Refractive Index (n20/D) | 1.456 - 1.46 | [1][9] |

| Vapor Pressure | 3.5 - 5.2 hPa @ 20 °C | [7] |

| Flash Point | 44 - 58 °C (111 - 138 °F) | [6][10] |

| Autoignition Temperature | 650 °C (1,202 °F) | [10] |

| Water Solubility | <0.1 g/100 mL at 19.5 °C; immiscible | [6][11][12] |

| Solubility in Organics | Soluble in alcohol, ether, and benzene | [7] |

| LogP | 3.53 | [6][12] |

Reactivity Profile and Chemical Behavior

The chemical behavior of this compound is largely governed by the interplay between the electron-withdrawing trifluoromethyl group and the chlorine substituent on the aromatic ring.

Stability: The compound is stable under normal storage and handling conditions in closed containers at room temperature.[10][13] However, it is incompatible with strong oxidizing agents and strong bases, with which it can react vigorously.[7][14]

Reactivity:

-

Nucleophilic Aromatic Substitution: The powerful electron-withdrawing nature of the -CF₃ group significantly activates the chlorine atom, making it susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility in synthesis, allowing for the introduction of various functional groups at the C-2 position.[2]

-

Electrophilic Aromatic Substitution: The -CF₃ group is a deactivating, meta-directing substituent for electrophilic aromatic substitution. This directs incoming electrophiles primarily to the meta-position relative to the trifluoromethyl group.[2]

-

Cross-Coupling Reactions: It serves as a versatile substrate in various metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular scaffolds.[4]

Hazardous Decomposition: When heated to decomposition or during combustion, this compound can release irritating and highly toxic gases, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride.[7][10][15]

Spectroscopic Analysis and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. While specific spectra are lot-dependent, the expected characteristics are well-established.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural verification. The ¹H NMR spectrum will show complex multiplets in the aromatic region. The ¹⁹F NMR will display a characteristic singlet for the -CF₃ group.[16][17]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include those for aromatic C-H and C=C bonds, as well as strong, characteristic absorptions for the C-F and C-Cl bonds.[18][19]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns that are indicative of the structure.[18][19]

Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

-

Solvent Preparation: Select a suitable deuterated solvent, typically chloroform-d (CDCl₃), which is compatible with the analyte.[18]

-

Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts of ¹H and ¹³C spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Spectrometer Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters. The chemical shifts are reported in parts per million (ppm).[18]

Core Applications in Drug Development and Agrochemicals

The unique reactivity of this compound makes it an invaluable intermediate in several high-value industries.

-

Pharmaceutical Synthesis: It is a key building block for numerous active pharmaceutical ingredients (APIs) and their intermediates.[1][4] The incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. It is used in the synthesis of compounds that require precise fluorination, such as the antipsychotic drug Pentafluridol.[1][6]

-

Agrochemical Industry: In the agrochemical sector, it is integral to the creation of effective pesticides and herbicides.[4] A primary application is its role as an intermediate in the synthesis of the potent rodenticide BROMETHALIN (CAS 63333-35-7).[6]

-

Material Science: The compound is also employed in the formulation of high-performance materials, including specialty coatings, polymers, and adhesives, where high chemical resistance and thermal stability are required.[1]

-

Other Uses: It also finds application as a solvent, a dielectric fluid, and an intermediate for dyes.[7][13]

Safety, Handling, and Experimental Workflow

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound. It is classified as a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8][20]

Standard Handling Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

-

Ignition Source Control: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment. Ground and bond containers during material transfer to prevent static discharge.[11][10][21]

-

Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[10][15]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from incompatible substances like strong oxidizing agents.[11][10][15][21]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[10]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen.[10]

In all cases of exposure, seek immediate medical attention.[10]

Caption: General workflow for the safe handling and storage of this compound.

Conclusion

This compound is a chemical of significant industrial and academic interest. Its well-defined physical properties and predictable, yet versatile, chemical reactivity make it an indispensable tool for synthetic chemists. The presence of the trifluoromethyl group provides a pathway to novel molecular structures with enhanced biological and material properties. For researchers in drug development, agrochemicals, and material science, a comprehensive understanding of this compound's characteristics, from its physicochemical data to its safety and handling requirements, is paramount for unlocking its full potential in creating innovative and impactful chemical solutions.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.

- Chem-Impex. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 99%.

- SynQuest Labs. (n.d.). This compound.

- (n.d.). Exploring this compound: Properties, Applications, and Manufacturing.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind this compound: Properties and Synthesis Insights.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.

- Chemsrc. (2025). This compound | CAS#:88-16-4.

- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

- CPAChem. (2022). Safety data sheet - this compound.

- ECHEMI. (n.d.). 88-16-4, this compound Formula.

- ChemicalBook. (2025). This compound | 88-16-4.

- (2025). Understanding this compound (CAS 88-16-4): Properties and Manufacturer Insights.

- (n.d.). This compound - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS.

- Sigma-Aldrich. (n.d.). This compound 99%.

- Sigma-Aldrich. (n.d.). This compound 99%.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Bouling Chemical Co., Limited. (n.d.). This compound Supplier China | Properties, Applications & Safety.

- Santa Cruz Biotechnology. (n.d.). This compound.

- SynQuest Labs. (n.d.). This compound Safety Data Sheet.

- ChemicalBook. (n.d.). 88-16-4(this compound) Product Description.

- Echemi.com. (n.d.). This compound SDS, 88-16-4 Safety Data Sheets.

- NOAA. (n.d.). P-CHLOROBENZOTRIFLUORIDE - CAMEO Chemicals.

- Fisher Scientific. (n.d.). This compound, 99%.

- NJ.gov. (n.d.). CHLOROBENZOTRIFLUORIDE HAZARD SUMMARY.

- PubChem. (n.d.). 1-Chloro-2-(trifluoromethyl)benzene.

- ChemicalBook. (n.d.). 2-FLUOROBENZOTRICHLORIDE(488-98-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). This compound(88-16-4) 13C NMR spectrum.

- European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds.

- BenchChem. (2025). Spectroscopic Profile of 3,4-Dichloro-2-fluorobenzotrifluoride: An In-depth Technical Guide.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- NIST. (n.d.). 5-Chloro-2-nitrobenzotrifluoride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Supplier China | Properties, Applications & Safety | High-Quality 98-16-8 Manufacturer [boulingchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. This compound [intersurfchem.net]

- 8. 2-クロロベンゾトリフルオリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound 99 88-16-4 [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. This compound | 88-16-4 [chemicalbook.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. nj.gov [nj.gov]

- 16. This compound(88-16-4) 13C NMR spectrum [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. 5-Chloro-2-nitrobenzotrifluoride [webbook.nist.gov]

- 20. This compound, 99% | Fisher Scientific [fishersci.ca]

- 21. cpachem.com [cpachem.com]

An In-depth Technical Guide to 2-Chlorobenzotrifluoride (CAS 88-16-4): Properties, Reactivity, and Applications

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern organic synthesis, certain intermediates distinguish themselves through a unique combination of reactivity, stability, and structural utility. 2-Chlorobenzotrifluoride, also known by synonyms such as 1-Chloro-2-(trifluoromethyl)benzene and 2-Chloro-α,α,α-trifluorotoluene, is a prominent member of this class of compounds.[1][2][3] Identified by its CAS number 88-16-4, this colorless to light yellow aromatic liquid is a cornerstone intermediate in the synthesis of a wide array of fine chemicals.[2][4] Its true value lies in the strategic placement of two key functional groups on the benzene ring: a chlorine atom and a trifluoromethyl (CF3) group. This unique arrangement imparts a specific reactivity profile that is extensively leveraged in the pharmaceutical, agrochemical, and material science industries to construct complex molecular architectures.[5][6]

This guide offers an in-depth exploration of this compound, moving beyond basic data to provide researchers, chemists, and drug development professionals with a functional understanding of its properties, synthetic utility, and handling protocols. The insights herein are designed to empower scientists to effectively integrate this versatile building block into their research and development workflows, from small-scale laboratory synthesis to industrial manufacturing processes.[7]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical properties is fundamental to its application in controlled chemical synthesis. This compound is a colorless liquid under standard conditions, possessing a characteristic pungent odor.[4][8] Its key properties are summarized below, providing the essential data for reaction planning, process engineering, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 88-16-4 | [2][3] |

| Molecular Formula | C₇H₄ClF₃ | [1][2] |

| Molecular Weight | 180.55 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [2][4] |

| Density | 1.379 g/mL at 25 °C | [1][3] |

| Boiling Point | 152-153 °C | [1][2] |

| Melting Point | -7.4 °C | [1][2] |

| Flash Point | 44 °C (111.2 °F) | [1][9] |

| Refractive Index (n20/D) | 1.456 | [3] |

| Solubility | Insoluble in water; miscible with common organic solvents | [1][4] |

| LogP | 3.53 | [1] |

| Vapor Pressure | 3.9±0.3 mmHg at 25°C | [1] |

Chemical Structure and Reactivity Profile

The synthetic versatility of this compound stems directly from its molecular structure. The presence of the strongly electron-withdrawing trifluoromethyl group profoundly influences the reactivity of both the chlorine atom and the aromatic ring.[4]

Caption: Chemical structure of this compound (CAS 88-16-4).

Causality of Reactivity:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong inductive effect (-I) deactivates the entire benzene ring, making the chlorine atom at the ortho position highly susceptible to displacement by nucleophiles. This is a critical feature exploited in the synthesis of pharmaceuticals and agrochemicals where the introduction of oxygen, nitrogen, or sulfur nucleophiles is required.[4][5]

-

Deactivation and Meta-Direction in Electrophilic Aromatic Substitution (EAS): The same electron-withdrawing nature deactivates the benzene ring towards attack by electrophiles (e.g., in nitration or halogenation reactions). Should such a reaction occur, the CF₃ group directs incoming electrophiles to the meta-positions (positions 3 and 5 relative to the CF₃ group).

-

Participation in Cross-Coupling Reactions: The carbon-chlorine bond can readily participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This opens up a vast synthetic space for creating complex biaryl structures or introducing diverse functional groups.

Caption: Major reaction pathways for this compound.

Synthesis, Purification, and Quality Control

The industrial production of this compound is a multi-step process that demands precise control to achieve the high purity required for pharmaceutical and agrochemical applications (>99.5%).[1][5] While various routes exist, a common pathway involves the chlorination of o-chlorotoluene to form o-chlorobenzotrichloride, followed by a fluorination step.[8]

Caption: General workflow for synthesis and purification.

Self-Validating Purification Protocol: For research applications requiring anhydrous, high-purity material, the following distillation protocol is recommended. The success of the purification is validated by post-distillation analysis.

-

Pre-Treatment (Drying):

-

Rationale: To remove residual water, which can interfere with moisture-sensitive downstream reactions (e.g., organometallic chemistry).

-

Procedure: To a flask containing crude this compound, add anhydrous calcium sulfate (CaSO₄) at approximately 5-10% w/v. Stir the mixture under an inert atmosphere (N₂ or Ar) for 4-6 hours at room temperature.[10] The use of a desiccant that does not react with the compound is critical.

-

-

Fractional Distillation:

-

Rationale: To separate the target compound from lower- and higher-boiling impurities.

-

Apparatus: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with glass helices or Raschig rings to increase theoretical plates and improve separation efficiency.[10]

-

Procedure:

-

Filter the dried liquid into the distillation flask. Add boiling chips.

-

Heat the flask gently using a heating mantle.

-

Collect and discard any initial low-boiling fractions (forerun).

-

Carefully collect the main fraction boiling at a constant temperature of 152 °C (at atmospheric pressure).[1][3] Monitor the head temperature closely; a stable boiling point indicates a pure fraction.

-

Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

-

-

-

Post-Purification Validation:

-

Rationale: To confirm the purity and identity of the collected fraction.

-

Analysis:

-

Key Applications in Drug Development and Agrochemicals

This compound is not merely a solvent or reagent but a strategic building block for introducing the trifluoromethylphenyl moiety into target molecules.[2]

-

Pharmaceutical Synthesis: It is a crucial intermediate for creating Active Pharmaceutical Ingredients (APIs).[2][5][7] The CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity, which are desirable properties in drug candidates. A notable example is its use in the synthesis of Pentafluridol, a long-acting antipsychotic drug.[1]

-

Agrochemical Synthesis: In the agrochemical sector, it is integral to the production of modern pesticides and herbicides.[5][6] The compound's structure is a precursor for molecules with enhanced bioavailability and target specificity. For instance, it is a key intermediate in the synthesis of the potent rodenticide Bromethalin.[1]

-

Material Science: Its properties are leveraged in formulating specialty materials, including high-performance coatings and polymers, where chemical resistance and thermal stability are required.[2]

-

Analytical Chemistry: In a laboratory setting, it can serve as a standard reference material in chromatography to ensure the accuracy of analytical methods.[2]

Safety, Handling, and Storage

Proper management of this compound is essential due to its hazardous properties. It is a flammable liquid and vapor, is harmful if swallowed, and causes skin, eye, and respiratory irritation.[12][13][14]

| Hazard Classification | GHS Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapour |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

| Aquatic Chronic | H412 | Harmful to aquatic life with long lasting effects |

Standard Handling and Emergency Protocols:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower. Use explosion-proof electrical and ventilation equipment.[9][16]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat. If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors.[9][15]

-

Handling: Ground and bond containers when transferring material to prevent static discharge. Use non-sparking tools. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[9][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1][9][13]

-

Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[9]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Conclusion

This compound (CAS 88-16-4) is a high-value chemical intermediate whose utility is firmly grounded in its unique and predictable reactivity. The interplay between the chloro and trifluoromethyl substituents provides a powerful tool for synthetic chemists, enabling access to complex molecular targets in the pharmaceutical and agrochemical industries. By understanding its physicochemical properties, mastering its handling and purification, and appreciating the chemical principles that govern its reactivity, researchers can fully exploit the potential of this versatile building block to drive innovation and discovery.

References

- Exploring this compound: Properties, Applications, and Manufacturing.

- This compound.

- Material Safety Data Sheet - this compound, 99%.

- The Versatility of this compound in Organic Synthesis.

- This compound | CAS#:88-16-4. (2025-08-22). Chemsrc.

- This compound 99 88-16-4.

- This compound | 88-16-4. (2025-09-25). ChemicalBook.

- This compound 99 88-16-4.

- This compound - Safety Data Sheet.

- This compound: A Cornerstone for Agrochemical and Pharmaceutical Innov

- SAFETY DATA SHEET. (21-Dec-2025). Fisher Scientific.

- Safety d

- This compound 99 88-16-4.

- SAFETY DATA SHEET. (05-Sep-2025). Thermo Fisher Scientific.

- This compound. (No date).

- This compound SDS, 88-16-4 Safety Data Sheets.

- The Role of this compound in Modern Agrochemical Synthesis.

- This compound | 88-16-4. (No date). Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound Supplier China | Properties, Applications & Safety.

- The Chemistry Behind this compound: Properties and Synthesis Insights. (2025-11-07). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 99 88-16-4 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound Supplier China | Properties, Applications & Safety | High-Quality 98-16-8 Manufacturer [boulingchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound | 88-16-4 [chemicalbook.com]

- 11. This compound | 88-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. This compound [intersurfchem.net]

- 14. echemi.com [echemi.com]

- 15. 2-クロロベンゾトリフルオリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. cpachem.com [cpachem.com]

Navigating the Synthesis Landscape: A Technical Guide to 2-Chlorobenzotrifluoride Safety and Handling

For the modern researcher and drug development professional, 2-Chlorobenzotrifluoride (CAS No. 88-16-4) is a valuable intermediate, pivotal in the synthesis of novel pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] Its unique chemical structure, featuring both chloro and trifluoromethyl groups on a benzene ring, offers a versatile platform for complex molecular construction.[2][4] However, this reactivity profile necessitates a rigorous and informed approach to its handling and safety. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded understanding of the causality behind recommended safety protocols, ensuring a self-validating system of laboratory practice.

Section 1: The Chemico-Physical Profile of this compound

A foundational understanding of a compound's intrinsic properties is the bedrock of safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures. This compound is a colorless to pale yellow liquid with a mild, aromatic odor.[1] Its physical and chemical data are critical for designing appropriate experimental and storage protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88-16-4 | [1][2][5][6] |

| Molecular Formula | C₇H₄ClF₃ | [1][2][7] |

| Molecular Weight | 180.55 g/mol | [1][2][7] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 152-153 °C | [1][2][7] |

| Melting Point | -7.4 °C | [2][7] |

| Density | 1.37 - 1.379 g/cm³ at 20-25 °C | [1][7][8] |

| Flash Point | 44 - 57.5 °C (closed cup) | [1][7][8][9] |

| Autoignition Temp. | 650 °C | [5][9] |

| Vapor Pressure | 3.5 - 5.2 hPa at 20 °C | [1][5] |

| Water Solubility | Insoluble / Immiscible (<0.1 g/100 mL) | [1][7][5] |

| Solubility | Soluble in alcohol, ether, and benzene | [1] |

Causality Insight: The relatively low flash point classifies this compound as a flammable liquid (GHS Category 3).[1][5] This property is the primary driver for stringent controls regarding ignition sources, the necessity for spark-proof equipment, and proper grounding during transfers to prevent static discharge.[5][9][10][11] Its high vapor density (heavier than air) means vapors can accumulate in low-lying areas and travel to distant ignition sources, necessitating excellent ventilation.[9]

Section 2: Hazard Identification and Toxicological Profile

This compound presents multiple health hazards that demand careful management. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[9]

-

Acute Effects: It is harmful if swallowed (Acute Toxicity, Oral: Category 4).[1] It causes skin irritation (Skin Irritation: Category 2) and serious eye irritation (Eye Irritation: Category 2).[1][5] Inhalation may cause respiratory tract irritation.[1][9] Vapors can also lead to dizziness, suffocation, or central nervous system depression.[9]

-

Chronic Effects: Chronic exposure may lead to fluorosis, characterized by symptoms like weight loss, anemia, and stiff joints.[9] Systemic toxicity affecting the heart, liver, and kidneys is also a concern with prolonged exposure to fluoride compounds.[9]

-

Reactivity Hazards: While stable under normal conditions, it reacts with strong oxidizing agents and strong bases.[1] Thermal decomposition can generate highly toxic and irritating gases, including carbon monoxide, carbon dioxide, chlorine, hydrogen fluoride (HF), and fluorine.[5][9]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][11] |

| STOT, Single Exposure | 3 | H335: May cause respiratory irritation.[1][11] |

Section 3: The Hierarchy of Controls: A Self-Validating Safety Protocol

Effective risk management follows a "Hierarchy of Controls" to minimize exposure. This approach prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Caption: Hierarchy of Controls for managing chemical risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the substance in a controlled environment.

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood.[9][10] This is non-negotiable. The hood contains vapors and prevents their release into the laboratory workspace, directly addressing the inhalation hazard. Use adequate general or local explosion-proof ventilation.[9]

-

Safety Equipment: Facilities must be equipped with an easily accessible eyewash station and a safety shower.[9] This ensures immediate decontamination in the event of accidental contact.

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the likelihood of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for any experiment involving this chemical. The SOP should cover quantity limits, step-by-step handling instructions, and emergency procedures.

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the established SOPs before beginning work.[12]

-

Work Practices:

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It provides a final barrier between the user and the chemical.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][9] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, Barrier®; consult glove manufacturer's compatibility charts) and a chemically resistant lab coat.[1][9] Ensure gloves are inspected before use and removed correctly to avoid skin contamination.

-

Respiratory Protection: A respirator is not typically required when work is performed within a certified fume hood.[5] If airborne concentrations are expected to exceed exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) must be used in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134 standards.[9]

Section 4: Step-by-Step Experimental Workflow & Protocols

Adherence to a systematic workflow is critical for safety and experimental success.

Caption: Decision tree for emergency response procedures.

Protocol 3: First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9]* Skin Contact: Get medical aid. [9]Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [9]* Inhalation: Remove from exposure and move to fresh air immediately. [9]If breathing is difficult, give oxygen. If breathing has ceased, begin artificial respiration. Do not use mouth-to-mouth resuscitation. [9]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [9]If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. [9]Never give anything by mouth to an unconscious person. [9]Seek immediate medical attention.

Protocol 4: Spill and Leak Response

-

Evacuate: Evacuate all non-essential personnel from the area. [12]2. Control Ignition: Remove all sources of ignition immediately. [9][12]3. Ventilate: Ensure the area is well-ventilated.

-

Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or earth. [9][12]5. Collection: Use spark-proof tools to collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal. [9][11]6. Decontamination: Clean the spill area thoroughly.

Protocol 5: Fire Fighting

-

Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or foam. [9]Do NOT use straight streams of water as it may be ineffective. [9]* Hazards: Flammable liquid and vapor. [1][5][9][10]Vapors are heavier than air and may travel to an ignition source and flash back. [9][12]Containers may explode in the heat of a fire. [9][12]Fire will produce poisonous gases. [12]* Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to keep fire-exposed containers cool. [9][12]

Conclusion

This compound is an indispensable tool in the arsenal of synthetic chemistry. Its effective and safe use hinges not on fear, but on a comprehensive understanding of its properties and a disciplined application of established safety protocols. By integrating engineering controls, robust administrative procedures, and appropriate personal protective equipment, researchers can confidently leverage the synthetic utility of this compound while ensuring the highest standards of laboratory safety.

References

- Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer.

- This compound. (n.d.).

- Exploring this compound: Properties, Applic

- Safety data sheet - this compound CAS:88-16-4. (2022, August 19). CPAChem.

- SAFETY DATA SHEET - this compound. (2025, December 21). Fisher Scientific.

- This compound. (n.d.). Chem-Impex.

- This compound | CAS#:88-16-4. (2025, August 22). Chemsrc.

- Understanding this compound (CAS 88-16-4): Properties and Manufacturer Insights. (2025, December 31).

- This compound - Safety D

- Common Name: CHLOROBENZOTRIFLUORIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- This compound 99 88-16-4. (n.d.). Sigma-Aldrich.

- This compound Safety D

- This compound Supplier China | Properties, Applications & Safety. (n.d.). bouling chemical co., limited.

Sources

- 1. This compound [intersurfchem.net]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Supplier China | Properties, Applications & Safety | High-Quality 98-16-8 Manufacturer [boulingchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. This compound 99 88-16-4 [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cpachem.com [cpachem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. nj.gov [nj.gov]

Introduction: The Strategic Importance of 2-Chlorobenzotrifluoride in Advanced Synthesis

An In-depth Technical Guide to the Solubility and Reactivity of 2-Chlorobenzotrifluoride

This compound (CAS No. 88-16-4), also known as 1-chloro-2-(trifluoromethyl)benzene, is a cornerstone intermediate in the fine chemicals industry.[1][2] Its strategic importance stems from a unique molecular architecture: a benzene ring substituted with both a chlorine atom and a highly electronegative trifluoromethyl (-CF3) group. This combination imparts a distinct profile of solubility and reactivity, making it an invaluable building block for creating complex molecules with high precision.[1][3] In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the ability to leverage the specific reaction dynamics of this compound is critical for innovation.[1][4][5] This guide provides an in-depth exploration of its physicochemical properties and chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Characteristics and Solubility Profile

The utility of a chemical intermediate begins with a thorough understanding of its physical properties. These parameters dictate its behavior in various reaction media, its handling requirements, and its suitability for specific industrial processes. This compound is a colorless to light yellow, clear liquid with a characteristic pungent, aromatic odor.[6][7][8]

Core Physicochemical Data

A summary of the essential quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 88-16-4 | [4][8] |

| Molecular Formula | C₇H₄ClF₃ | [4][8] |

| Molecular Weight | 180.55 g/mol | [4][8] |

| Appearance | Colorless to pale yellow liquid | [4][6][8] |

| Density | ~1.37 - 1.38 g/cm³ at 20-25 °C | [4][6][9] |

| Boiling Point | 152-153 °C | [4][6][7][8] |

| Melting Point | -7.4 °C | [4][6][10] |

| Flash Point | 44 - 54 °C (closed cup) | [8][10][11] |

| Vapor Pressure | ~3.5 - 5.2 hPa at 20 °C | [8][12] |

| Refractive Index (n20D) | ~1.456 | [9][13] |

| LogP | 3.53 | [10][11] |

Solubility Analysis: A Tale of Two Environments

The solubility of this compound is a direct consequence of its molecular structure, which is predominantly nonpolar and lipophilic.

-

Aqueous Solubility: The compound exhibits very limited solubility in water. Reports consistently indicate its water solubility is less than 0.1 g/100 mL at approximately 20 °C.[9][10][11][14] This hydrophobicity is expected, given the organic benzene ring and the two halogen-containing substituents, which do not readily form hydrogen bonds with water.

-

Organic Solvent Solubility: In stark contrast to its behavior in water, this compound is readily miscible with a wide range of common organic solvents.[6] This includes alcohols (e.g., ethanol), ethers, benzene, and acetone.[7][8] This high degree of solubility is governed by the "like dissolves like" principle; its inherent organic and moderately nonpolar character allows it to integrate seamlessly into these solvent environments. The moderate lipophilicity, indicated by a LogP value of 3.53, further supports its preference for organic phases.[10][11]

Causality Insight: The powerful electron-withdrawing nature and lipophilicity of the trifluoromethyl group, combined with the chloro-substituent, create a molecule that is sterically and electronically incompatible with the highly polar, hydrogen-bonded network of water. Conversely, these features promote favorable van der Waals interactions with organic solvents.

Part 2: Reactivity and Synthetic Versatility

The chemical reactivity of this compound is dominated by the profound electronic influence of its two key substituents. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, while the chlorine atom is also electron-withdrawing via induction but can donate electron density through resonance. This interplay activates the molecule for specific, predictable transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most important reaction pathway for this compound. The strong electron-withdrawing effect of the adjacent -CF₃ group significantly activates the chlorine atom, making it an excellent leaving group in the presence of strong nucleophiles.[6] This reactivity is fundamental to its role as a synthetic building block.[1]

Mechanistic Rationale: The -CF₃ group stabilizes the transient, negatively charged intermediate (Meisenheimer complex) that forms when the nucleophile attacks the carbon atom bearing the chlorine. This stabilization lowers the activation energy of the reaction, facilitating the substitution.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) on 2-CBTF.

Exemplary Protocol: Synthesis of a 2-Alkoxybenzotrifluoride

This protocol describes a generalized, self-validating procedure for substituting the chlorine atom with an alkoxide nucleophile.

-

System Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry reaction vessel with a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Base Addition: Add sodium hydride (NaH, 1.1 equivalents) to the solvent. Causality: NaH is a strong, non-nucleophilic base that will deprotonate the alcohol to form the more potent alkoxide nucleophile in situ.

-

Nucleophile Formation: Cool the suspension to 0 °C and slowly add the desired alcohol (ROH, 1.0 equivalent). Allow the mixture to stir for 30 minutes. Validation: The cessation of hydrogen gas evolution indicates the complete formation of the sodium alkoxide.

-

Substrate Addition: Slowly add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., 50-80 °C) while monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Validation: The disappearance of the 2-CBTF starting material spot/peak indicates reaction completion.

-

Workup: Upon completion, carefully quench the reaction by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Electrophilic Aromatic Substitution (EAS)

While the benzene ring of 2-CBTF is strongly deactivated by both substituents, electrophilic substitution is possible under more forcing conditions. The directing effects are key:

-

-CF₃ group: A strong deactivator and meta-director.

-

-Cl group: A deactivator and ortho, para-director.

The combined effect results in incoming electrophiles primarily substituting at the C5 position, which is meta to the -CF₃ group and para to the -Cl group.

Caption: Regioselectivity of Electrophilic Aromatic Substitution on 2-CBTF.

This controlled regioselectivity is exploited in multi-step syntheses where precise substitution patterns are required. For instance, nitration followed by reduction of the resulting nitro group is a common strategy to introduce an amine functionality at a specific position.

Applications in Drug and Agrochemical Development

The predictable reactivity of this compound makes it a vital intermediate.[1][2][4]

-

Pharmaceuticals: It serves as a foundational scaffold for numerous Active Pharmaceutical Ingredients (APIs).[1][3] Its structure is found in intermediates for drugs like Pentafluridol.[11] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[5]

-

Agrochemicals: It is a key building block for modern pesticides and herbicides.[1][5] For example, it is used in the synthesis of the rodenticide BROMETHALIN.[11]

Part 3: Safety, Handling, and Storage Protocols

Due to its chemical nature, strict adherence to safety protocols is mandatory when working with this compound. It is classified as a flammable liquid and vapor that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8][15]

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels low.[16]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[16][17] Use spark-proof tools and explosion-proof electrical equipment.[16]

-

Static Discharge: Ground and bond all containers when transferring material to prevent static electricity buildup.[16][17]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][15] A face shield may be necessary for splash-prone operations.[10]

Storage and Incompatibility

-

Conditions: Store in a cool, dry, well-ventilated area designated for flammable liquids.[16]

-

Containers: Keep containers tightly sealed to prevent the release of vapors.[16][18]

-

Incompatibilities: Store separately from strong oxidizing agents, strong bases, and certain metals.[8][10][13]

First Aid and Spill Response

-

Exposure: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[16] If inhaled, move the individual to fresh air.[16] If ingested, do NOT induce vomiting and seek immediate medical aid.[16]

-

Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[16] Ensure the area is well-ventilated and all ignition sources are removed.[16]

Conclusion

This compound is more than a simple intermediate; it is a highly versatile tool for precision organic synthesis. Its distinct solubility profile, characterized by hydrophobicity and broad compatibility with organic solvents, makes it adaptable to diverse reaction conditions. The compound's reactivity is dominated by the powerful electron-withdrawing trifluoromethyl group, which activates the chlorine atom for nucleophilic substitution—a feature central to its utility. By understanding and applying the principles of its reactivity and adhering to rigorous safety protocols, researchers and developers can effectively harness the potential of this compound to construct the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound Supplier China | Properties, Applications & Safety | High-Quality 98-16-8 Manufacturer [boulingchem.com]

- 8. This compound [intersurfchem.net]

- 9. 88-16-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | CAS#:88-16-4 | Chemsrc [chemsrc.com]

- 11. innospk.com [innospk.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 88-16-4 [chemicalbook.com]

- 14. This compound CAS#: 88-16-4 [m.chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. cpachem.com [cpachem.com]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 2-Chlorobenzotrifluoride: Properties, Synthesis, and Applications

Abstract

2-Chlorobenzotrifluoride (CAS No. 88-16-4), also known as 1-chloro-2-(trifluoromethyl)benzene, is a pivotal organofluorine compound with significant utility as a chemical intermediate. Its unique molecular structure, featuring a trifluoromethyl group ortho to a chlorine atom on a benzene ring, imparts specific reactivity and physical properties that are highly valued in the synthesis of complex molecules. This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, common synthetic routes with mechanistic insights, validated analytical methodologies for quality control, key industrial applications, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical, agrochemical, and specialty chemical industries.

Core Chemical and Physical Properties

This compound is a colorless to light yellow, transparent liquid with a characteristic pungent, aromatic odor.[1][2] The compound's molecular identity and fundamental properties are foundational to its application and handling.

Molecular Formula and Weight

The chemical structure of this compound is defined by the following formulas and molecular weight:

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic environment of the aromatic ring, which is a key determinant of its chemical reactivity.[1]

Physicochemical Data

The physical properties of this compound are critical for process design, storage, and safety considerations. A summary of these properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 88-16-4 | [1][5][7] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 1.379 g/mL at 25 °C | [5][6][7] |

| Boiling Point | 152-153 °C | [1][5][7] |

| Melting Point | -7.4 °C | [1][4][7] |

| Flash Point | 44 - 47 °C (111.2 - 116.6 °F) | [2][7][8] |

| Refractive Index (n20/D) | 1.456 | [5][6] |

| Water Solubility | <0.1 g/100 mL at 19.5 °C | [4][7] |

| Vapor Pressure | 3.9 - 5.08 mmHg at 25°C | [7] |

| LogP | 3.53 | [7] |

Synthesis and Manufacturing

The industrial production of this compound is critical for supplying the downstream chemical industries. A common and effective route involves the diazotization of 2-aminobenzotrifluoride followed by a Sandmeyer reaction.

Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[5] This radical-nucleophilic aromatic substitution is catalyzed by copper(I) salts.[5]

The overall transformation proceeds in two primary stages:

-

Diazotization: 2-Aminobenzotrifluoride is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form the 2-(trifluoromethyl)benzenediazonium chloride salt.

-

Chloro-dediazoniation: The diazonium salt is subsequently treated with copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group (N₂) with chloride, yielding the final product.

Causality of Experimental Choices: The use of low temperatures (0-5 °C) during diazotization is critical as diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures. The copper(I) catalyst is essential for facilitating a single-electron transfer to the diazonium salt, which initiates the radical mechanism leading to the loss of nitrogen gas and the formation of an aryl radical.[5][8]

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Applications in Industry

This compound's unique structure makes it a versatile building block in the synthesis of high-value chemicals.[1]

-

Agrochemicals: It is a key intermediate in the production of pesticides.[3] A notable application is in the synthesis of the potent rodenticide Bromethalin.[4][7]

-

Pharmaceuticals: The compound serves as a vital precursor for active pharmaceutical ingredients (APIs).[1][3] For instance, it is used in the synthesis of Pentafluridol, a long-acting antipsychotic medication.[7]

-

Specialty Chemicals: Its properties are leveraged in the manufacturing of dyes, specialty coatings, and polymers where chemical resistance and durability are required.[1][2] It can also be used as a specialty solvent in certain formulations.[1]

Experimental Protocols

Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

2-Aminobenzotrifluoride (1.0 mol)

-

Concentrated Hydrochloric Acid (HCl, 3.0 mol)

-

Sodium Nitrite (NaNO₂, 1.1 mol)

-

Copper(I) Chloride (CuCl, 1.2 mol)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-aminobenzotrifluoride (1.0 mol) and water (250 mL).

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add concentrated HCl (3.0 mol) while maintaining the temperature below 5 °C.

-

Prepare a solution of NaNO₂ (1.1 mol) in water (100 mL) and add it dropwise to the amine solution over 60 minutes, ensuring the temperature remains between 0-5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate 2 L flask, dissolve CuCl (1.2 mol) in concentrated HCl (1.0 L).

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Combine the organic extracts and wash with 1 M NaOH (aq) followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at ~152 °C.

-

Protocol: Purity Analysis by Gas Chromatography (GC)

Purity is typically assessed using gas chromatography with a Flame Ionization Detector (FID), a standard method for volatile organic compounds.[4][7]

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[9]

-

Detector: Flame Ionization Detector (FID).[9]

-

Column: Agilent HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.5 mL/min.

-

Inlet: Split mode (50:1 split ratio), 250 °C.

-

Injection Volume: 1.0 µL.

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Detector Temperature: 280 °C.

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a high-purity solvent such as acetone or dichloromethane.

-

Injection: Inject 1.0 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram over the full run time (~19 minutes).

-

Analysis:

-

Identify the main peak corresponding to this compound based on its retention time (determined by running a pure standard).

-

Integrate the area of all peaks in the chromatogram, excluding the solvent peak.

-

Calculate the area percent purity using the formula:

-

% Purity = (Area of Product Peak / Total Area of All Peaks) x 100.

-

-

Caption: Workflow for purity analysis of this compound by GC-FID.

Safety, Handling, and Toxicology

This compound is a flammable liquid and an irritant that requires careful handling.[3][8]

GHS Hazard Classification:

| Hazard Class | Category | Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[5][10] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][10] |

| Skin Irritation | 2 | H315: Causes skin irritation[5] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[5] |

| STOT SE | 3 | H335: May cause respiratory irritation[5] |

| Aquatic Hazard (Chronic) | 3 | H412: Harmful to aquatic life with long-lasting effects[5] |

Handling and Storage:

-

Handling: Use with adequate, explosion-proof ventilation.[8] Ground and bond containers when transferring material.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[8][11] Keep containers tightly closed.[8][11] The material is incompatible with strong oxidizing agents and strong bases.[12][13]

Conclusion

This compound is a chemical intermediate of significant industrial value, underpinned by its distinct physicochemical properties and reactivity. Its primary role as a precursor in the agrochemical and pharmaceutical sectors highlights its importance in modern synthetic chemistry. A thorough understanding of its properties, synthetic pathways such as the Sandmeyer reaction, and appropriate analytical and safety protocols is essential for its effective and safe utilization in research and manufacturing.

References

-

Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). Geshem. Retrieved January 3, 2026, from [Link]

-

Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer. Retrieved January 3, 2026, from [Link]

-

This compound | CAS#:88-16-4. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]

-

This compound Supplier China | Properties, Applications & Safety. (n.d.). Bouling Chemical Co., Limited. Retrieved January 3, 2026, from [Link]

-

Understanding this compound (CAS 88-16-4): Properties and Manufacturer Insights. (n.d.). Jinan Rouse Industry Co., Ltd. Retrieved January 3, 2026, from [Link]

-

1-Chloro-2-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Safety data sheet - this compound. (2022, August 19). CPAChem. Retrieved January 3, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]

- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. innospk.com [innospk.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 7. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 8. byjus.com [byjus.com]

- 9. agilent.com [agilent.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound(88-16-4) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chlorobenzotrifluoride: Boiling and Melting Point Determination

This technical guide provides a comprehensive overview of the boiling and melting points of 2-Chlorobenzotrifluoride (CAS No. 88-16-4), a versatile intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only collated data from various sources but also a detailed exposition of the experimental methodologies for their accurate determination.

Introduction to this compound

This compound, also known as 1-Chloro-2-(trifluoromethyl)benzene, is a colorless to light yellow liquid with a distinct aromatic odor.[2][3][4] Its chemical structure, featuring a trifluoromethyl group and a chlorine atom on a benzene ring, imparts unique reactivity and makes it a crucial building block in organic synthesis.[1][4] It serves as a key intermediate in the production of a wide array of compounds, including active pharmaceutical ingredients (APIs) and high-performance materials.[1]

Physicochemical Properties: Boiling and Melting Points

The boiling and melting points are fundamental physical properties that provide insights into the purity and identity of a chemical compound.[5] For this compound, a survey of various chemical suppliers and databases reveals a general consensus on these values, with some notable variations.

Tabulated Physical Properties

| Property | Reported Value | Source(s) |

| Boiling Point | 152 °C | [6][7] |

| 152-153 °C | [3][4] | |

| 153 °C | [1] | |

| Melting Point | -7.4 °C | [1][6][7] |

| -26 °C | [3] | |

| Molecular Formula | C₇H₄ClF₃ | [1][3] |

| Molecular Weight | 180.55 g/mol | [1][3] |

| Density | 1.37 g/cm³ at 20 °C | [3] |

| 1.379 g/mL at 25 °C | [6][7] |

Discussion of Discrepancies

The observed variation in the reported melting point (-7.4 °C vs. -26 °C) is significant. Such discrepancies can arise from several factors, including:

-

Purity of the Sample: Impurities can depress and broaden the melting point range of a substance.[5] The presence of isomers or residual starting materials could lead to a lower and less defined melting point.

-

Experimental Technique: Different methods of determination (e.g., visual capillary method versus differential scanning calorimetry) can yield slightly different results. The rate of heating during the experiment also plays a crucial role; rapid heating can lead to inaccurate measurements.[8]

-

Atmospheric Pressure: While the melting point is relatively insensitive to minor pressure changes, the boiling point is significantly affected by atmospheric pressure.[9] It is standard practice to report boiling points at a specific pressure, typically 760 mmHg (1 atm).

Given that the majority of sources cite a melting point of -7.4 °C, the value of -26 °C may be an outlier or refer to a specific grade or isomeric mixture of the compound. For critical applications, it is imperative to determine these physical properties experimentally for the specific batch of this compound being used.

Experimental Determination of Boiling and Melting Points

To ensure the accuracy and reliability of experimental data, the following detailed protocols for determining the boiling and melting points of this compound are provided. These methods are based on established principles of organic chemistry laboratory techniques.[8][10][11][12]

Melting Point Determination Protocol

The determination of a melting point involves heating a small sample of the solid and observing the temperature range over which it transitions to a liquid. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0 °C.

Methodology:

-

Sample Preparation: A small amount of this compound is solidified by cooling it below its expected melting point. A small portion of the solid is then finely crushed and packed into a capillary tube to a height of 2-3 mm.[8][12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[8]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[12]

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, leading to an accurate measurement.[8]

-

Small Sample Size: Using a minimal amount of sample ensures uniform heating and a sharp, observable melting transition.

Boiling Point Determination Protocol

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][13] Distillation is a common method for determining the boiling point of a volatile liquid.[10]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[10][13]

-

Sample and Boiling Chips: The round-bottom flask is filled with this compound (to about one-third of its volume) and a few boiling chips are added to ensure smooth boiling.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Data Recording: The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[10] The barometric pressure should also be recorded.[13]

Causality Behind Experimental Choices:

-

Boiling Chips: These provide nucleation sites for bubbles to form, preventing bumping and ensuring a controlled boil.

-

Thermometer Placement: Correct placement is critical to measure the temperature of the vapor that is in equilibrium with the liquid, which defines the boiling point.

Conclusion

The accurate determination of the boiling and melting points of this compound is essential for its proper handling, use in synthesis, and for quality control. While published data provides a reliable range for these values, experimental verification is crucial for any research or development application. The protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible results.

References

-

Material Safety Data Sheet - this compound, 99% - Cole-Parmer. (URL: [Link])

-

This compound - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. (URL: [Link])

-

Melting point determination. (URL: [Link])

-

How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (URL: [Link])

-

Understanding this compound (CAS 88-16-4): Properties and Manufacturer Insights. (URL: [Link])

-

Experiment 1: Melting-point Determinations. (URL: [Link])

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (URL: [Link])

-

This compound(CAS#:88-16-4) - Chemsrc. (URL: [Link])

-

Determination Of Boiling Point Of An Organic Compound - BYJU'S. (URL: [Link])

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (URL: [Link])

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [intersurfchem.net]

- 4. This compound Supplier China | Properties, Applications & Safety | High-Quality 98-16-8 Manufacturer [boulingchem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. This compound CAS#: 88-16-4 [m.chemicalbook.com]

- 7. 88-16-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. vernier.com [vernier.com]

- 11. byjus.com [byjus.com]

- 12. byjus.com [byjus.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Stability and Storage of 2-Chlorobenzotrifluoride

Abstract